molecular formula C11H17NO2S B4503686 N-(2-methyl-1-phenylpropyl)methanesulfonamide

N-(2-methyl-1-phenylpropyl)methanesulfonamide

Cat. No.: B4503686
M. Wt: 227.33 g/mol
InChI Key: NWDVNBBPUJCRTP-UHFFFAOYSA-N
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Description

N-(2-methyl-1-phenylpropyl)methanesulfonamide is a useful research compound. Its molecular formula is C11H17NO2S and its molecular weight is 227.33 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 227.09799996 g/mol and the complexity rating of the compound is 274. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Conformation and Vibrational Transitions

N-(2-methyl-1-phenylpropyl)methanesulfonamide has been a subject of computational studies, particularly in understanding its molecular conformation, NMR chemical shifts, and vibrational transitions. For instance, a Density Functional Theory (DFT) quantum chemical investigation was conducted on similar compounds, N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide, to study these aspects. This type of research is fundamental in the development of more sophisticated compounds and has implications in various fields of chemistry and material science (Karabacak, Cinar, & Kurt, 2010).

Crystal Structure Analysis

Another critical area of research involving derivatives of this compound is in crystallography. For example, a structural study of three nimesulide triazole derivatives, closely related to this compound, was carried out using X-ray powder diffraction. This research is crucial for understanding the nature of intermolecular interactions in these compounds, which is vital for pharmaceutical development and materials science (Dey et al., 2015).

Synthesis of Derivatives

The synthesis of derivatives of this compound is another area of extensive research. One example is the one-step synthesis of 2-substituted 1-methylsulfonylindoles from N-(2-halophenyl)methanesulfonamides, demonstrating the compound's versatility in chemical synthesis (Sakamoto et al., 1988).

Pharmacological Applications

In pharmacology, derivatives of this compound have been explored for various applications. For instance, studies have been conducted on the synthesis of compounds like N-[2-hydroxy-5-[2-(methylamino)ethyl]phenyl]methanesulfonamide, which is a potent agonist at alpha 1-adrenoceptors, showing the potential of these derivatives in developing new pharmacological agents (DeMarinis et al., 1985).

Properties

IUPAC Name

N-(2-methyl-1-phenylpropyl)methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2S/c1-9(2)11(12-15(3,13)14)10-7-5-4-6-8-10/h4-9,11-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDVNBBPUJCRTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=CC=C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.